Diamminetetrachloroplatinum

Vue d'ensemble

Description

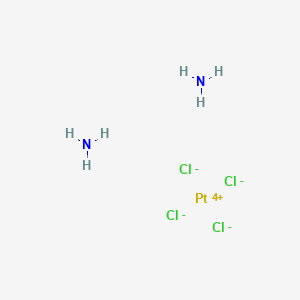

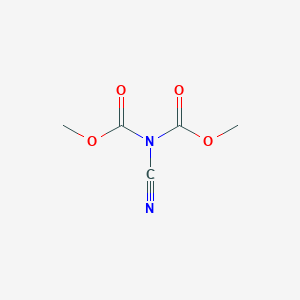

Diamminetetrachloroplatinum, also known as trans-Diamminetetrachloroplatinum(IV), is a platinum-based compound with the linear formula Pt(NH3)2Cl4 . It is used in various scientific and industrial applications .

Synthesis Analysis

The reduction process of trans-Diamminetetrachloroplatinum(IV) by L-cysteine and DL-homocysteine has been characterized in previous studies . The process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] .

Molecular Structure Analysis

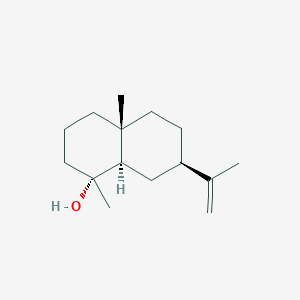

The molecular formula of Diamminetetrachloroplatinum is H6Cl4N2Pt . The structure of this compound includes two ammine ligands and four chloride ligands attached to a central platinum atom .

Chemical Reactions Analysis

The reduction of Diamminetetrachloroplatinum(IV) by L-cysteine and DL-homocysteine has been studied extensively . The reaction mechanism involves all possible protolytic species of L-cysteine and DL-homocysteine, which attack one of the two apically coordinated chlorides in parallel .

Applications De Recherche Scientifique

Enhanced Drug Delivery

Diamminetetrachloroplatinum: has been utilized in the development of nanodelivery systems for targeted drug delivery. Ultrasmall iron oxide nanoparticles, less than 10 nm in size, have been loaded with this compound, which acts as a prodrug of cisplatin (II). These nanoparticles have shown promise in enhancing the delivery of the drug to cancer cells, particularly in ovarian cancer models. The cellular uptake and subsequent platination of mitochondrial and nuclear DNA were quantitatively measured, revealing significant incorporation into the DNA within cells .

Cellular Toxicity Mechanisms

Research has also delved into the cellular toxicity mechanisms of Diamminetetrachloroplatinum when used in conjunction with nanotechnology. The role of autophagy in the presence of Pt (IV) prodrug-loaded nanoparticles has been a focal point. This is crucial for understanding how cancer cells respond to the treatment and how they might develop resistance or sensitivity to the drug .

Kinetic and Mechanistic Analyses in Human Plasma

The reduction behavior of Diamminetetrachloroplatinum in human plasma has been studied to understand its kinetic and mechanistic properties. The interaction with ascorbic acid and dominant thiols in plasma provides insights into the drug’s stability and reactivity before it enters cells. This knowledge is essential for predicting the drug’s behavior in a physiological environment and optimizing its therapeutic efficacy .

Antitumor Activity

The antitumor activity of Diamminetetrachloroplatinum has been compared with other platinum complexes. Studies have been conducted on mice bearing solid tumors and leukemia cells to evaluate the effectiveness of this compound. Such research contributes to the development of new cancer therapies and the understanding of how different platinum complexes can be used to treat various forms of cancer .

Safety And Hazards

Orientations Futures

The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .

Propriétés

IUPAC Name |

azane;platinum(4+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHOYUZKIANPPG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H6N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937639 | |

| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diamminetetrachloroplatinum | |

CAS RN |

16893-06-4, 16893-05-3, 16949-90-9 | |

| Record name | trans-Diamminetetrachloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Diamminetetrachloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminetetrachloroplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminetetrachloroplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamminetetrachloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?

A1: Diamminetetrachloroplatinum, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]

Q2: What are the structural characteristics of Diamminetetrachloroplatinum?

A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []

Q3: How do the cis and trans isomers of Diamminetetrachloroplatinum(IV) differ in their biological activity?

A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []

Q4: What is the role of reduction in the activity of Diamminetetrachloroplatinum(IV)?

A4: The reduction of Diamminetetrachloroplatinum(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []

Q5: Are there any known resistance mechanisms to Diamminetetrachloroplatinum(IV) or its active form, cisplatin?

A5: Yes, resistance to platinum-based drugs, including Diamminetetrachloroplatinum(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.

Q6: What are the implications of drug-metabolizing enzyme interactions with Diamminetetrachloroplatinum(IV)?

A6: While Diamminetetrachloroplatinum(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.

Q7: Are there alternative compounds or approaches being explored that offer advantages over Diamminetetrachloroplatinum(IV)?

A7: Researchers are continually exploring alternatives to address limitations associated with Diamminetetrachloroplatinum(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating Diamminetetrachloroplatinum(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)